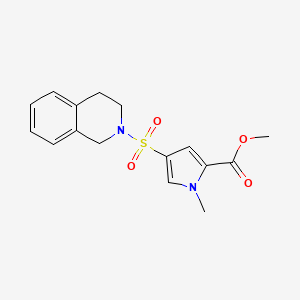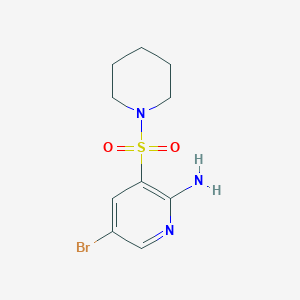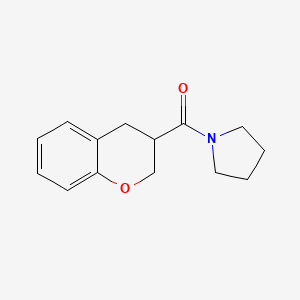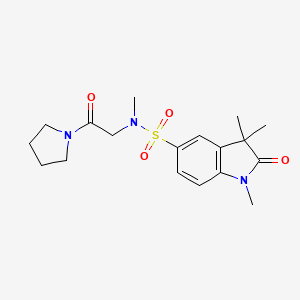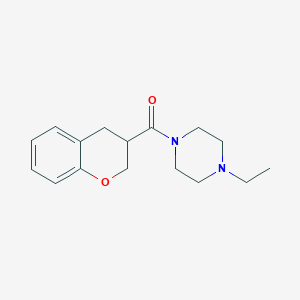
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide, also known as MMPE, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. MMPE has been shown to inhibit the activity of several enzymes involved in cancer progression, making it a promising candidate for cancer treatment.
Mecanismo De Acción
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibits the activity of enzymes by binding to their active sites and preventing substrate binding. The exact mechanism of N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibition of PARP and PDE10A is not fully understood, but it is believed to involve the formation of a covalent bond between N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide and the active site of the enzyme.
Biochemical and Physiological Effects
In addition to its effects on PARP and PDE10A, N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide has been shown to have other biochemical and physiological effects. One study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of protein degradation and is overexpressed in many cancers. Inhibition of HDAC6 by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to increased protein degradation and decreased cancer cell viability. Another study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters in the brain. Inhibition of MAO-A by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to increased levels of neurotransmitters and improved mood in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide also has some limitations. It is not selective for a single enzyme, and can inhibit the activity of multiple enzymes at high concentrations. It also has poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide. One direction is to develop more selective inhibitors of individual enzymes, to minimize off-target effects. Another direction is to investigate the potential of N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide as a combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is potential for N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide to be developed as a treatment for neurological disorders, such as schizophrenia and depression, based on its effects on PDE10A and MAO-A.
Métodos De Síntesis
The synthesis of N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide involves a multi-step process that begins with the reaction of 2-bromo-3-nitropyridine with morpholine to form 2-(morpholin-4-yl)pyridine-3-nitrobenzene. This compound is then reacted with 4-methoxybenzyl chloride to form N-(4-methoxybenzyl)-2-(morpholin-4-yl)pyridine-3-nitrobenzamide. Reduction of the nitro group with palladium on carbon and hydrogen gas yields the final product, N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide.
Aplicaciones Científicas De Investigación
N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. One study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and is overexpressed in many cancers. Inhibition of PARP by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to increased sensitivity of cancer cells to chemotherapy and radiation therapy. Another study showed that N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide inhibited the activity of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine signaling in the brain. Inhibition of PDE10A by N-(4-methoxybenzyl)-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)ethanediamide led to improved cognitive function in animal models of schizophrenia.
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-pyridin-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-28-18-6-4-16(5-7-18)13-23-20(26)21(27)24-15-19(17-3-2-8-22-14-17)25-9-11-29-12-10-25/h2-8,14,19H,9-13,15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTCHWWNUFMVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(4-Methoxyphenyl)methyl]-N-[2-(morpholin-4-YL)-2-(pyridin-3-YL)ethyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-1-[(4-chlorophenyl)sulfonyl]cyclopropanecarboxamide](/img/structure/B7518408.png)

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
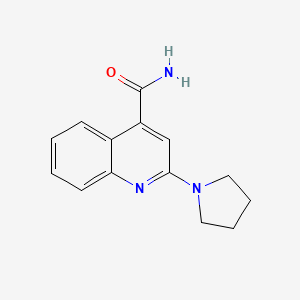
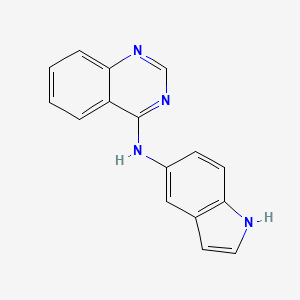
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
